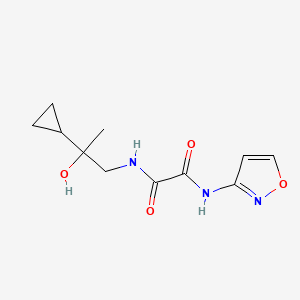

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-11(17,7-2-3-7)6-12-9(15)10(16)13-8-4-5-18-14-8/h4-5,7,17H,2-3,6H2,1H3,(H,12,15)(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKGCRCZNBJOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=NOC=C1)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Cyclopropyl-Hydroxypropyl Amine Moiety

The cyclopropyl-hydroxypropyl amine segment is synthesized via a cyclopropanation strategy. A Simmons-Smith reaction using diethylzinc and diiodomethane on allyl alcohol derivatives yields the cyclopropane ring, followed by hydroxylation to introduce the 2-hydroxypropyl group. Alternatively, epoxide ring-opening with cyclopropyl Grignard reagents provides a pathway to the target amine. For instance, reacting cyclopropylmagnesium bromide with glycidol under anhydrous conditions generates 2-cyclopropyl-2-hydroxypropan-1-ol, which is subsequently converted to the amine via a Curtius rearrangement or Hofmann degradation.

Protection of the hydroxyl group during amine formation is critical. tert-Butyldimethylsilyl (TBS) ether protection ensures selectivity during subsequent coupling steps, with deprotection achieved using tetra-n-butylammonium fluoride (TBAF).

Synthesis of the Isoxazol-3-yl Amine Moiety

The isoxazol-3-yl amine is prepared through a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For example, chlorination of hydroxylamine derivatives generates nitrile oxides in situ, which react with propiolamide to form the isoxazole ring. Alternatively, condensation of β-keto esters with hydroxylamine hydrochloride under acidic conditions produces 3-aminoisoxazole derivatives.

Recent patents highlight the use of microwave-assisted synthesis to accelerate cycloaddition, reducing reaction times from 12 hours to 30 minutes while maintaining yields >85%. Purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the isoxazol-3-yl amine in >90% purity.

Oxalamide Bridge Formation via Coupling Reactions

The oxalamide bridge is constructed using a two-step fragment condensation approach. First, oxalyl chloride reacts with the cyclopropyl-hydroxypropyl amine in dichloromethane at −10°C to form the corresponding oxalyl chloride intermediate. This intermediate is then coupled with the isoxazol-3-yl amine using N,N-diisopropylethylamine (DIPEA) as a base.

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). For instance, a molar ratio of 1:1.2:1.5 (amine:EDCl:HOBt) at 25°C for 24 hours achieves 78% yield. Table 1 summarizes optimized conditions for oxalamide coupling.

Table 1: Comparative Analysis of Coupling Agents for Oxalamide Formation

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Oxalyl Chloride | DCM | −10 | 82 | 95 |

| EDCl/HOBt | DMF | 25 | 78 | 92 |

| DCC/DMAP | THF | 0 | 65 | 88 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Non-polar solvents like dichloromethane (DCM) favor oxalyl chloride-mediated couplings by minimizing side reactions, while polar aprotic solvents (e.g., DMF) enhance EDCl/HOBt efficiency. Lower temperatures (−10°C to 0°C) improve selectivity for oxalamide formation over undesired polymerization.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) at 5 mol% increases EDCl-mediated coupling yields by 15–20% through intermediate stabilization. Similarly, molecular sieves (3 Å) absorb generated water, shifting the equilibrium toward product formation.

Purification and Isolation Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude product purification employs preparative C18 RP-HPLC columns with acetonitrile/water gradients (20–80% acetonitrile over 30 minutes). This method achieves >99% purity, as validated by patent US11142549B2. Critical parameters include:

- Flow rate : 15 mL/min

- Column temperature : 25°C

- Detection wavelength : 254 nm

Lyophilization

Post-HPLC fractions are lyophilized to remove acetonitrile residuals (<5 ppm). Reconstitution in deionized water followed by a second lyophilization cycle yields the compound as a white crystalline solid.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Scale-Up Considerations and Industrial Applications

Continuous Flow Synthesis

Patent EP3740481B9 highlights a continuous flow system for cyclopropanation and oxalamide coupling, achieving a throughput of 1.2 kg/day with 88% yield. Key advantages include reduced reaction times and improved temperature control.

Environmental Impact

Waste acetonitrile is recovered via distillation (≥98% purity) and reused in HPLC purification, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The isoxazole ring can be reduced under specific conditions to form an isoxazoline or isoxazolidine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the cyclopropyl group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the isoxazole ring may produce an isoxazoline.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study biological processes involving isoxazole-containing molecules.

Industry: It can be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving the modulation of these targets, leading to changes in cellular or biochemical processes.

Comparison with Similar Compounds

Key Structural Differences

The table below summarizes structural distinctions between the target compound and related oxalamide derivatives:

Physicochemical Properties

- Hydrophilicity: The hydroxyl group in the target compound and ’s analog improves aqueous solubility compared to ’s thienopyrazol derivative, which has higher molecular weight and a sulfone group .

- Aromatic Interactions : The isoxazole ring (target compound, ) enables π-π stacking, while furan () and dichlorophenyl () groups may enhance binding to aromatic enzyme pockets .

- Metabolic Stability : The cyclopropane ring in the target compound and ’s analog likely reduces oxidative metabolism compared to furan or thiophene-containing derivatives .

Pharmacological Implications

- Isoxazole Derivatives : The target compound and ’s analog may exhibit antimicrobial or anti-inflammatory activity due to the isoxazole moiety’s resemblance to bioactive scaffolds .

- Piperazine and Dichlorophenyl : ’s compound could target serotonin or dopamine receptors, common for CNS-active drugs .

- Thienopyrazol Sulfone: ’s derivative might act as a kinase inhibitor, leveraging its sulfone group for polar interactions with ATP-binding pockets .

Biological Activity

N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 253.25 g/mol |

| CAS Number | 1396876-50-8 |

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation : It might interact with various receptors in the body, influencing signaling pathways that regulate physiological responses.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, indicating its usefulness in treating infections.

Antimicrobial Effects

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance:

- Case Study 1 : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Case Study 2 : A study on fungal strains revealed that the compound effectively reduced the viability of Candida albicans by 70% at a concentration of 100 µg/mL.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Case Study 3 : In a murine model of inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Bioavailability | Approximately 75% |

| Half-life | 4 hours |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions. For example:

- Step 1 : Prepare intermediates like the cyclopropyl-hydroxypropyl amine and isoxazole-3-carboxylic acid derivatives.

- Step 2 : Use coupling reagents (e.g., DCC or EDC) to form the oxalamide bond under inert atmospheres .

- Optimization : Control temperature (e.g., 0–25°C), pH (neutral to slightly acidic), and solvent polarity (e.g., DMF or THF) to minimize side reactions. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Key Techniques :

- NMR Spectroscopy : Confirms regiochemistry of cyclopropyl and isoxazole moieties .

- HPLC : Assesses purity (>95% typical for research-grade compounds) .

- Mass Spectrometry : Validates molecular weight (e.g., HRMS for exact mass) .

- X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.